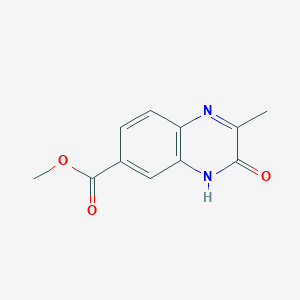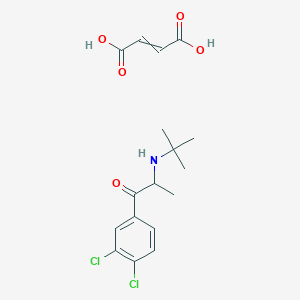
(2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne is an organic compound characterized by its unique structure, which includes two chlorine atoms, a chloromethyl group, and a nonadien-6-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable precursor, followed by the introduction of the chloromethyl group and the formation of the nonadien-6-yne backbone. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aldehydes or ketones, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
This compound has potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for use in coatings, adhesives, and other high-performance materials.
Mecanismo De Acción
The mechanism by which (2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
(E,E)-2,4-Decadienal: This compound shares a similar nonadien-6-yne backbone but lacks the chloromethyl and chlorine substituents.
(2E,4Z)-Decadienal: Another related compound with a similar structure but different stereochemistry.
Uniqueness
The presence of chlorine atoms and a chloromethyl group in (2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne distinguishes it from other similar compounds
Propiedades
Fórmula molecular |
C12H16Cl2 |
|---|---|
Peso molecular |
231.16 g/mol |
Nombre IUPAC |
(2E,4Z)-1-chloro-4-(chloromethyl)-8,8-dimethylnona-2,4-dien-6-yne |
InChI |
InChI=1S/C12H16Cl2/c1-12(2,3)8-4-6-11(10-14)7-5-9-13/h5-7H,9-10H2,1-3H3/b7-5+,11-6- |
Clave InChI |
SPZQGHAWPIPYMT-WXLRGLDMSA-N |
SMILES isomérico |
CC(C)(C)C#C/C=C(\CCl)/C=C/CCl |
SMILES canónico |
CC(C)(C)C#CC=C(CCl)C=CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)

![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
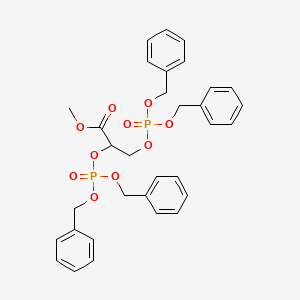
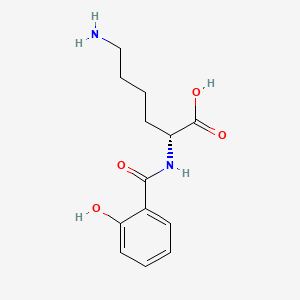
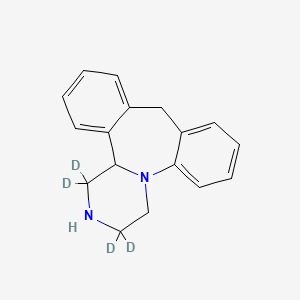
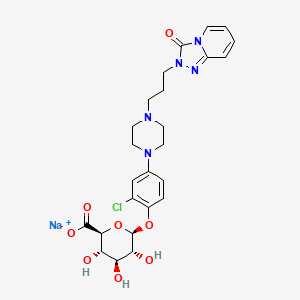
![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)

